1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-13-9-5-2-6-10(13)14-20-21-16(24-14)19-15(22)18-12-8-4-3-7-11(12)17/h2-9H,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSQIUJEIFWPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-fluoroaniline with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer activities. Studies have shown that 1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can inhibit the growth of various cancer cell lines:
These findings suggest that this compound could be further developed as a potential anticancer agent.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogens. In vitro studies have reported effective inhibition of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
These results indicate its potential as an antimicrobial agent in clinical settings.
Drug Development
Due to its unique structure and biological activity, this compound is being investigated for its role in developing new therapeutics for cancer and infectious diseases. The incorporation of fluorine and methoxy groups enhances its pharmacological profile by improving solubility and bioavailability.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights that can be applied to optimize the efficacy of this urea derivative. Modifications to the thiadiazole ring or substituents on the phenyl groups could lead to improved potency and selectivity against target cells.
Pesticide Development
Thiadiazole derivatives are also explored for their potential as pesticides due to their ability to disrupt biochemical pathways in pests. The compound's structure suggests it may inhibit key enzymes involved in pest metabolism, thus serving as a candidate for developing new agrochemicals.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several thiadiazole derivatives, including this compound. The results indicated that this compound showed promising activity against breast cancer cells through apoptosis induction pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, the efficacy of this compound was assessed against multiple bacterial strains. Results demonstrated that its antimicrobial action was comparable to established antibiotics, highlighting its potential use in treating resistant infections.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiadiazole-Urea Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) enhance metabolic stability and binding affinity in antifungal and anticonvulsant agents .
- Electron-donating groups (e.g., methoxy) improve solubility and may modulate target selectivity .
- Heterocyclic variations : Replacement of thiadiazole with oxadiazole (as in ) alters electronic properties and bioavailability.
Key Observations :
- Anticonvulsant activity is strongly associated with halogenated aryl groups (e.g., 4-fluorophenyl in ).
- Antifungal activity in correlates with triazole-thiadiazole hybrids , suggesting synergistic effects from heterocyclic integration.
- The target compound’s 2-methoxyphenyl group may confer unique target selectivity compared to halogen-dominated analogs.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*Estimated based on structural similarity to ; †Predicted using fragment-based methods.
Biological Activity
1-(2-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, with the CAS number 426242-86-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H13FN4O2S
- Molecular Weight : 344.37 g/mol
- IUPAC Name : 1-(2-fluorophenyl)-3-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
- Purity : 97% .
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of fluorine and methoxy groups in the structure enhances its pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial activity. For instance:
- Compounds similar to this compound have shown potency against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds were as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.008 |
| Staphylococcus epidermidis | 0.03 |
| Streptococcus pyogenes | 0.06 |
The mechanism of action appears to involve the inhibition of topoisomerase enzymes, crucial for bacterial DNA replication .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively investigated. For instance:
- Compounds exhibiting similar structural features to our target compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, one study reported a GI50 value of 25.1 μM against non-small cell lung cancer cells .
| Cancer Cell Line | GI50 (μM) |
|---|---|
| EKVX (lung cancer) | 25.1 |
| RPMI-8226 (leukemia) | 21.5 |
| OVCAR-4 (ovarian cancer) | 25.9 |
These findings suggest that compounds with a thiadiazole moiety can selectively target cancer cells while sparing normal cells.
Case Studies
Several case studies highlight the biological efficacy of thiourea derivatives:
- Study on Antibacterial Efficacy :
- Antitumor Activity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two steps:
- Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-fluorophenyl isocyanate to form the thiadiazole-urea intermediate.
- Step 2 : Functionalize the thiadiazole ring via coupling with 2-methoxyphenyl substituents under reflux conditions in acetonitrile or DMF .
- Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) can improve yields (up to 85%) compared to conventional reflux methods (60-70% yields over 3-6 hours) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) confirms bond lengths (C–C: ~1.48 Å), angles, and intermolecular interactions (e.g., hydrogen bonds between urea NH and thiadiazole S) .
- Spectroscopy : (δ 8.2–8.5 ppm for urea NH), (δ 165–170 ppm for carbonyl), and HRMS (m/z calculated for : 352.07) are used for purity assessment .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Sodium/proton exchanger (NHE3) inhibition : IC values range from 0.5–2.0 μM in in vitro assays, suggesting potential as a diuretic or anti-hypertensive agent .
- Cytotoxicity screening : Tested against HEK-293 cells (CC > 50 μM), indicating low toxicity in non-target cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for NHE3 inhibition) and control compounds (e.g., cariporide for NHE1 inhibition) to minimize variability .
- SAR analysis : Compare substituent effects; e.g., replacing 2-fluorophenyl with 4-chlorophenyl reduces NHE3 inhibition by 30%, while 2-methoxyphenyl optimizes π-π stacking with target residues .
Q. What strategies are effective for improving the solubility and bioavailability of this compound?
- Methodological Answer :
- Co-crystallization : Co-formers like succinic acid enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to increase logP from 2.1 to 3.5, improving membrane permeability .
Q. How do crystallographic data inform the design of derivatives with enhanced target binding?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
